2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]butanoic acid
Overview
Description
2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]butanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a pyrazole ring substituted with a nitro group and an amino group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Chemical Reactions Analysis
2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]butanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The nitro and amino groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)amino]butanoic acid can be compared with other pyrazole derivatives such as:
3,5-dimethyl-1H-pyrazole: Lacks the nitro and amino groups, making it less reactive in certain chemical reactions.
4-nitro-1H-pyrazole: Contains a nitro group but lacks the amino and butanoic acid moieties, leading to different chemical and biological properties.
1,3-dimethyl-4-amino-1H-pyrazole: Contains an amino group but lacks the nitro group, affecting its reactivity and applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[(2,5-dimethyl-4-nitropyrazol-3-yl)amino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c1-4-6(9(14)15)10-8-7(13(16)17)5(2)11-12(8)3/h6,10H,4H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWQCEXIZYRDKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC1=C(C(=NN1C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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